molecular formula C9H13ClN2O B2807358 2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one;hydrochloride CAS No. 2490432-94-3

2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one;hydrochloride

Cat. No. B2807358
CAS RN: 2490432-94-3
M. Wt: 200.67
InChI Key: BZQRVVKEQLYGIC-UHFFFAOYSA-N
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Description

“2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one;hydrochloride” is a derivative of 1,5-naphthyridines . These heterocycles are of significant importance in the field of medicinal chemistry as many of them exhibit a variety of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridines has been studied extensively over the past 18 years . The first derivative of the cyclic naphthyridine system was obtained in 1893 . Since then, several researchers have published their work on the chemistry of 1,5-naphthyridines . The synthesis involves reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridines has been studied in detail . These compounds react readily with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and can form metal complexes .

Scientific Research Applications

Reactivity and Derivative Synthesis

One area of interest is the reactivity of naphthyridine derivatives under different conditions. Sirakanyan et al. (2014) investigated the reactivity of a closely related naphthyridine compound, leading to the synthesis of mono- and diamino-substituted derivatives under varying conditions. This study highlights the compound's versatility and potential for creating a range of derivatives with distinct properties, including unexpected rearrangements leading to 1-oxo derivatives of 3,4-dihydro-2,7-naphthyridines, which were confirmed via X-ray crystallography Sirakanyan et al., 2014.

Structural and Spectroscopic Studies

Another significant aspect of research is the structural and spectroscopic analysis of naphthyridine derivatives. Li et al. (2012) synthesized new 1,8-naphthyridine derivatives that exhibit red-fluorescence emissions and two-photon absorption, suggesting potential applications in materials science and bioimaging. These findings were supported by comprehensive structural analyses, including MS, NMR, and density functional theory calculations, revealing extensive hydrogen-bonding and π-π interactions Li et al., 2012.

Pharmaceutical Applications

In the pharmaceutical domain, naphthyridine derivatives have shown promise as selective inhibitors of protein tyrosine kinases, particularly pp60c-src. Thompson et al. (2000) described the synthesis and structure-activity relationships of 7-substituted naphthyridin-2(1H)-ones, highlighting their potential in targeted therapies. The compounds were evaluated for their ability to inhibit protein phosphorylation by c-Src and other receptors, demonstrating significant selectivity and potency, which could be foundational for developing new therapeutic agents Thompson et al., 2000.

Material Science and Imaging Applications

Furthermore, the unique optical properties of certain naphthyridine derivatives, such as fluorescence emissions and two-photon absorption capabilities, open avenues for applications in material science and optical imaging. The structural characteristics contributing to these properties, including hydrogen bonds and π-π interactions, make these compounds candidates for advanced imaging technologies and materials with specific optical characteristics Li et al., 2012.

Safety and Hazards

The safety information available indicates that the compound has some hazards associated with it. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H303, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one;hydrochloride” are not directly available from the search results, it is clear that there is ongoing interest in the synthesis and biological applications of naphthyridines . This suggests that future research may continue to explore the synthesis of new derivatives and their potential applications in medicinal chemistry.

properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-11-5-3-7-6-10-4-2-8(7)9(11)12;/h3,5,10H,2,4,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQRVVKEQLYGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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